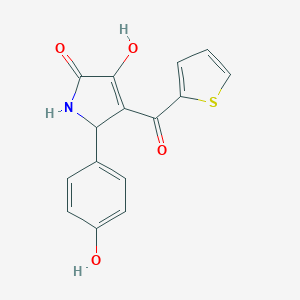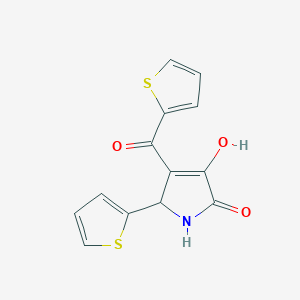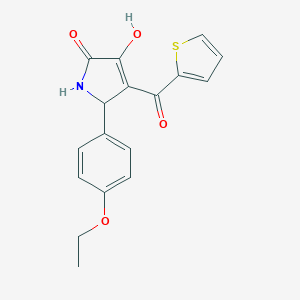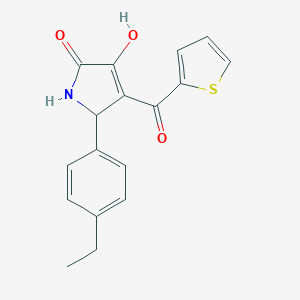![molecular formula C22H22BrNO5 B282390 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282390.png)
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 11-7082 and has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of BAY 11-7082 involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. NF-κB is activated in response to various stimuli such as cytokines, stress, and pathogens, and plays a crucial role in the regulation of gene expression. BAY 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
BAY 11-7082 has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). BAY 11-7082 has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BAY 11-7082 in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the NF-κB pathway. However, its limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research of BAY 11-7082. One potential direction is the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and viral infections. Another direction is the development of more potent and selective inhibitors of the NF-κB pathway based on the structure of BAY 11-7082. Additionally, further research is needed to determine the optimal dosage and administration of BAY 11-7082 for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammatory responses. BAY 11-7082 has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells.
Propriétés
Formule moléculaire |
C22H22BrNO5 |
|---|---|
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22BrNO5/c1-14-2-4-15(5-3-14)19-18(20(26)16-6-8-17(23)9-7-16)21(27)22(28)24(19)10-12-29-13-11-25/h2-9,19,25-26H,10-13H2,1H3/b20-18- |
Clé InChI |
JMOMUGLOHFFIQE-ZZEZOPTASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCOCCO |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 7-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282307.png)
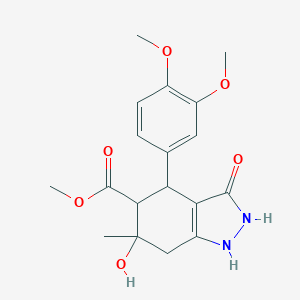
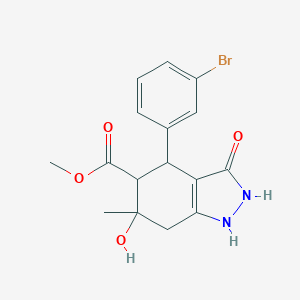

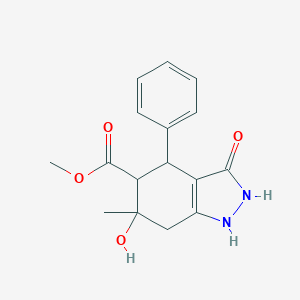
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
